Sepiapterin

Übersicht

Beschreibung

Es ist ein gelbes Pigment, das ursprünglich im Sepia-Mutanten von Drosophila melanogaster gefunden wurde . Sepiapterin kann über einen Salvage-Weg zu Tetrahydrobiopterin metabolisiert werden, das ein essentieller Cofaktor beim Menschen für den Abbau von Phenylalanin und ein Katalysator des Stoffwechsels von Phenylalanin, Tyrosin und Tryptophan zu Vorläufern der Neurotransmitter Dopamin und Serotonin ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sepiapterin kann durch verschiedene Verfahren synthetisiert werden. Ein Ansatz beinhaltet die Komplexierung von this compound mit Triacetyl-beta-Cyclodextrin, um seine Einkapselung in Methoxy-Poly(ethylenglykol)-Poly(epsilon-caprolacton)-Nanopartikeln zu verbessern . Der Prozess beinhaltet die Sprühtrocknung von this compound- und Triacetyl-beta-Cyclodextrin-Binärlösungen, gefolgt von der Einkapselung in Nanopartikel durch Nanopräzipitation .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Isolierung und Reinigung aus natürlichen Quellen, wie z. B. dem Integument des Zitronenmutanten des Seidenspinners Bombyx mori . Der Prozess umfasst die Homogenisierung mit Ethanol, gefolgt von aufeinanderfolgenden Reinigungsschritten unter Verwendung von Säulenchromatographie und Hochleistungsflüssigkeitschromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen: Sepiapterin unterliegt verschiedenen chemischen Reaktionen, darunter Reduktion und Redoxzyklus. This compound-Reduktase spielt eine entscheidende Rolle bei der Reduktion von this compound zu Tetrahydrobiopterin . Darüber hinaus kann this compound die chemische Redoxzyklus vermitteln und reaktive Sauerstoffspezies erzeugen .

Häufige Reagenzien und Bedingungen:

Reduktion: this compound-Reduktase, NADPH

Redoxzyklus: Bipyridinium-Herbizide, verschiedene Chinone

Hauptprodukte, die gebildet werden:

Reduktion: Tetrahydrobiopterin

Redoxzyklus: Reaktive Sauerstoffspezies

Wissenschaftliche Forschungsanwendungen

Treatment of Phenylketonuria (PKU)

Clinical Trials and Efficacy:

- Phase III Study: A recent Phase III study compared sepiapterin to sapropterin in participants with PKU aged 2 years and older. The primary objective was to assess the reduction in blood phenylalanine (Phe) levels. Results indicated that this compound significantly reduced blood Phe levels compared to sapropterin, demonstrating its potential as a more effective treatment option for PKU patients .

- APHENITY Study: This randomized, double-blind trial evaluated the safety and efficacy of orally administered this compound in individuals with PKU. The study found that this compound led to a substantial reduction in blood Phe levels (-63% after 6 weeks) compared to placebo, indicating its effectiveness in managing this condition .

Treatment of BH4 Deficiencies

This compound has shown promise in treating primary BH4 deficiencies by enhancing BH4 production. In studies involving healthy volunteers, this compound administration resulted in dose-dependent increases in plasma BH4 levels, supporting its use for conditions related to BH4 metabolism .

Safety Profile

Adverse Effects:

- Clinical trials have reported that this compound is generally well-tolerated. Commonly observed adverse effects include mild gastrointestinal symptoms, which were transient and resolved quickly. No serious adverse events were noted during these studies, highlighting the safety of this compound as a therapeutic agent .

Comparative Efficacy

A comparison between this compound and sapropterin revealed that this compound not only reduced blood Phe levels more effectively but also acted faster. In a Phase II trial, participants receiving 60 mg/kg of this compound experienced a mean reduction in blood Phe levels significantly greater than those treated with sapropterin .

| Study | Treatment | Blood Phe Reduction | Safety Profile |

|---|---|---|---|

| Phase III Study | This compound vs. Sapropterin | - Significant reduction (p < 0.0001) | Mild gastrointestinal events |

| APHENITY Study | Oral this compound | -63% after 6 weeks | Well tolerated; no serious AEs |

| Phase II Trial | PTC923 (this compound) | -206.4 μmol/L (60 mg/kg) | Similar adverse effects across groups |

Wirkmechanismus

Sepiapterin exerts its effects by being metabolized into tetrahydrobiopterin, which serves as a cofactor for enzymes involved in the metabolism of phenylalanine, tyrosine, and tryptophan . Tetrahydrobiopterin is essential for the synthesis of neurotransmitters such as dopamine and serotonin . This compound also inhibits cell proliferation and migration of ovarian cancer cells via down-regulation of p70 S6 kinase-dependent vascular endothelial growth factor receptor-2 expression .

Vergleich Mit ähnlichen Verbindungen

Sepiapterin wird oft mit Sapropterin verglichen, einer anderen synthetischen Form von Tetrahydrobiopterin. This compound hat gezeigt, dass es im Vergleich zu Sapropterin größere Anstiege des zirkulierenden Tetrahydrobiopterins induziert . Ähnliche Verbindungen umfassen:

Sapropterin: Wird als Cofaktor bei der Synthese von Stickstoffmonoxid und dem Stoffwechsel von Phenylalanin verwendet.

Tetrahydrobiopterin: Ein natürlicher Cofaktor für verschiedene enzymatische Reaktionen.

Die Einzigartigkeit von this compound liegt in seiner höheren Bioverfügbarkeit und Wirksamkeit bei der Erhöhung des intrazellulären Tetrahydrobiopterinspiegels im Vergleich zu Sapropterin .

Biologische Aktivität

Sepiapterin is a naturally occurring compound that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor in the metabolism of amino acids and neurotransmitters. This article delves into the biological activity of this compound, focusing on its enzymatic functions, physiological implications, and potential therapeutic applications.

Overview of this compound and Its Role

This compound is primarily known for its involvement in the enzymatic pathway catalyzed by this compound reductase (SPR), which converts this compound to dihydrobiopterin (BH2) using NADPH as a reducing agent. This reaction is pivotal in the salvage pathway for BH4 synthesis, which is vital for the production of nitric oxide (NO) and neurotransmitters such as serotonin and dopamine .

Key Functions of this compound:

- Biosynthesis of Tetrahydrobiopterin (BH4) : Essential for the hydroxylation of phenylalanine to tyrosine.

- Regulation of Nitric Oxide Production : Influences vascular function and neuroprotection.

- Antioxidant Activity : May mitigate oxidative stress in various cellular contexts.

Enzymatic Activity and Mechanism

The primary enzymatic activity associated with this compound involves its reduction to dihydrobiopterin by this compound reductase. The enzyme exhibits a homodimeric structure and is widely distributed across tissues, indicating its fundamental role in various biological processes .

Table 1: Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Product | Co-factors |

|---|---|---|---|

| This compound → Dihydrobiopterin | This compound reductase | Dihydrobiopterin | NADPH |

| Dihydrobiopterin → Tetrahydrobiopterin | Dihydropteridine reductase | Tetrahydrobiopterin | NADH |

Physiological Implications

Research indicates that SPR deficiency can lead to several health issues, including neurological disorders and cardiovascular diseases. The enzyme's activity is closely linked to the regulation of NO synthesis, which is crucial for maintaining vascular health .

Case Studies Highlighting Biological Activity:

- Neurological Disorders : Patients with mutations in the SPR gene exhibit symptoms related to neurotransmitter deficiencies, suggesting a direct link between this compound metabolism and brain function .

- Cardiovascular Health : Inhibition of SPR has been shown to impair endothelial function, highlighting its role in cardiovascular disease management .

Therapeutic Applications

Given its critical role in BH4 synthesis, this compound has garnered attention as a potential therapeutic agent. Clinical studies have explored its use in treating conditions like phenylketonuria (PKU), where BH4 supplementation can enhance residual phenylalanine hydroxylase activity .

Table 2: Clinical Studies on this compound

| Study Focus | Population | Findings |

|---|---|---|

| Pharmacokinetics of this compound | Healthy Volunteers | Rapid absorption and conversion to BH4 |

| Efficacy in PKU Treatment | PKU Patients | Improved metabolic control with this compound |

| Neuroprotection | Animal Models | Reduced oxidative stress in neuronal cells |

Eigenschaften

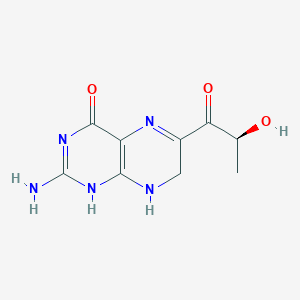

IUPAC Name |

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOXUSPXFPWBN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937902 | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17094-01-8 | |

| Record name | Sepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepiapterin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepiapterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIAPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.